An In-depth Technical Guide to 1-(Quinoxalin-6-yl)ethanol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(Quinoxalin-6-yl)ethanol: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Quinoxalin-6-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental molecular characteristics, outlines a robust, field-proven protocol for its synthesis and characterization, and explores its potential within drug discovery based on the well-established bioactivity of the quinoxaline scaffold.
Core Molecular Properties
1-(Quinoxalin-6-yl)ethanol is a distinct organic molecule built upon a quinoxaline core. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₀N₂O | [1] |
| Exact Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 874279-36-4 | [1] |
| Synonyms | 1-(6-quinoxalinyl)ethanol | [1] |
| Physical Form | Solid, powder or crystals | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature | [1] |
Synthesis and Mechanism
The synthesis of 1-(Quinoxalin-6-yl)ethanol can be efficiently achieved via the reduction of a suitable ketone precursor, 6-acetylquinoxaline. This transformation is a cornerstone reaction in organic synthesis, valued for its high yield and selectivity.
Causality of Experimental Choices:
The selection of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective chemoselective agent, capable of reducing ketones and aldehydes without affecting the aromatic quinoxaline ring system. Methanol is chosen as the solvent due to its ability to dissolve the starting material and the reducing agent, while also serving as a proton source during the workup phase to yield the final alcohol.
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize 1-(Quinoxalin-6-yl)ethanol from 6-acetylquinoxaline.
Materials:
-
6-acetylquinoxaline
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
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Deionized water
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-acetylquinoxaline in anhydrous methanol. Stir the solution at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is crucial to control the exothermic reaction and prevent side product formation.
-
Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution (hydrogen).
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
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Extraction: Transfer the reaction mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(Quinoxalin-6-yl)ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.[2][3]
Caption: Workflow for the synthesis of 1-(Quinoxalin-6-yl)ethanol.
Spectroscopic Characterization
The structural identity and purity of the synthesized 1-(Quinoxalin-6-yl)ethanol must be confirmed using a suite of spectroscopic techniques. While specific data for this exact molecule is not widely published, the expected spectral characteristics can be reliably predicted based on the known values for the quinoxaline scaffold and related derivatives.[4][5]
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoxaline ring, the methine proton of the ethanol side chain, the hydroxyl proton, and the methyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Quinoxaline H-2, H-3 | ~8.8 - 9.0 | Doublet | 2H |
| Quinoxaline H-5, H-7, H-8 | ~7.8 - 8.2 | Multiplet | 3H |
| Methine (-CHOH) | ~5.0 | Quartet | 1H |
| Hydroxyl (-OH) | Variable (broad singlet) | Singlet | 1H |
| Methyl (-CH₃) | ~1.5 | Doublet | 3H |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Quinoxaline C-2, C-3 | ~145 - 150 |
| Quaternary Quinoxaline Carbons | ~140 - 142 |
| Aromatic CH Carbons | ~128 - 132 |
| Methine (-CHOH) | ~65 - 70 |
| Methyl (-CH₃) | ~20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1650 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 174.20 g/mol .
Caption: Standard workflow for spectroscopic characterization.
Potential Applications in Drug Discovery
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[7][8] Quinoxaline derivatives have been extensively investigated and have shown promise as:
-
Anticancer Agents: Many quinoxaline derivatives exhibit potent cytotoxic activity against various cancer cell lines by mechanisms such as DNA intercalation or inhibition of key kinases.[5][9]
-
Antimicrobial Agents: The quinoxaline ring is a core component of several antibiotics and has shown broad-spectrum activity against bacteria and fungi.[10]
-
Antiviral Agents: Certain derivatives have demonstrated significant activity against viruses, including the herpes virus.[7]
-
Kinase Inhibitors: The nitrogen-containing heterocyclic system is adept at interacting with the ATP-binding sites of kinases, and several quinoxaline-based kinase inhibitors have been developed, for instance, as inhibitors of Apoptosis signal-Regulated Kinase 1 (ASK1).[11][12]
-
Neuroprotective Agents: Some quinoxaline derivatives have been explored as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[13]
While 1-(Quinoxalin-6-yl)ethanol has not been extensively studied itself, its structure makes it a valuable intermediate for the synthesis of more complex molecules. The secondary alcohol moiety provides a reactive handle for further functionalization, allowing for the creation of libraries of novel quinoxaline derivatives for screening in various biological assays.
Safety and Handling
Based on commercially available data, 1-(Quinoxalin-6-yl)ethanol should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
References
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Thirupathaiah, T., Laxminarayana, E., & Chary, M. T. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry - Section B, 55B, 761-765. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Tarselli, M. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4949. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381351. Available at: [Link]
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Abuelizz, H. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3105. Available at: [Link]
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